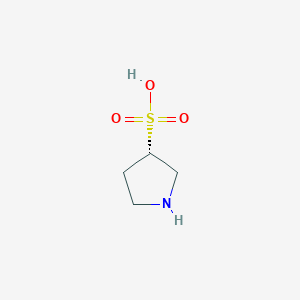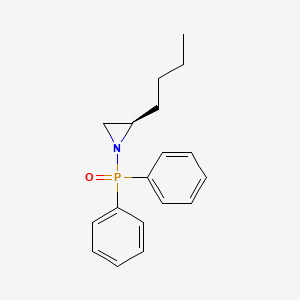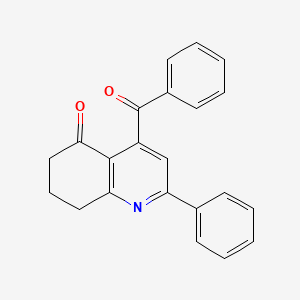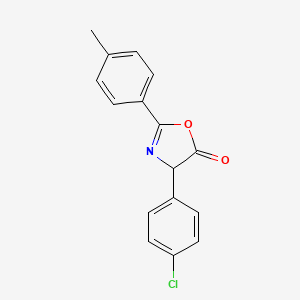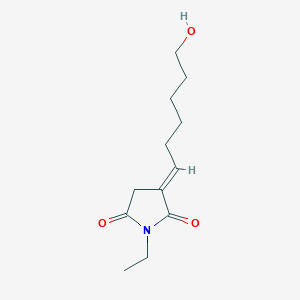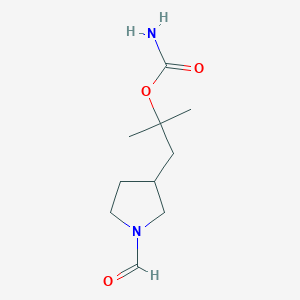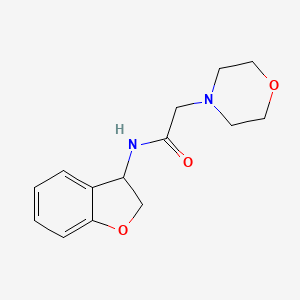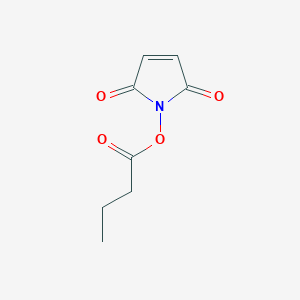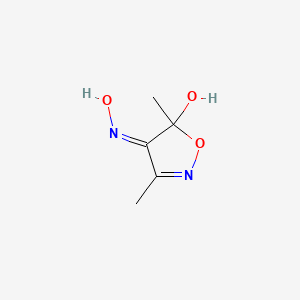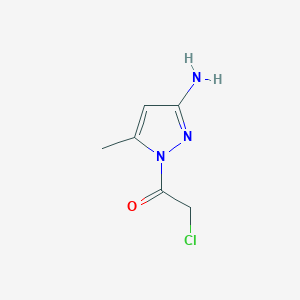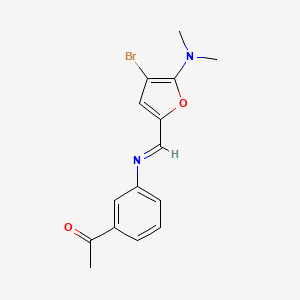
1-(3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone is a complex organic compound featuring a furan ring substituted with bromine and dimethylamino groups
Preparation Methods
The synthesis of 1-(3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.
Bromination: The furan ring is then brominated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Chemical Reactions Analysis
1-(3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
1-(3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its furan ring, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Chemical Biology: It is used as a probe to study various biochemical pathways and interactions due to its ability to form stable complexes with biomolecules.
Mechanism of Action
The mechanism of action of 1-(3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone can be compared with other furan derivatives, such as:
2-Furoic Acid: Known for its antimicrobial properties, but lacks the bromine and dimethylamino groups.
Furfuryl Alcohol: Used in the synthesis of resins and polymers, but has different functional groups and applications.
Nitrofurantoin: A well-known antibiotic with a furan ring, but with different substituents and a distinct mechanism of action.
This compound’s unique combination of substituents and its potential for diverse applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C15H15BrN2O2 |
|---|---|
Molecular Weight |
335.20 g/mol |
IUPAC Name |
1-[3-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C15H15BrN2O2/c1-10(19)11-5-4-6-12(7-11)17-9-13-8-14(16)15(20-13)18(2)3/h4-9H,1-3H3 |
InChI Key |
GQEDRJPLBAZKSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=CC2=CC(=C(O2)N(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


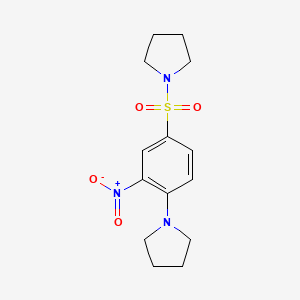
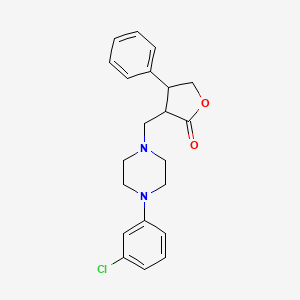
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)
